Spiramine A

Platelet Aggregation PAF Antagonism Thrombosis Research

Spiramine A (CAS: 114531-28-1) is an atisine-type C20-diterpenoid alkaloid, with a molecular formula of C24H33NO4 and a molecular weight of 399.5 g/mol. It is a principal bioactive constituent isolated from the Spiraea japonica complex, where it serves as a fundamental structural scaffold within this class of specialized metabolites.

Molecular Formula C24H33NO4
Molecular Weight 399.5 g/mol
Cat. No. B15568640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpiramine A
Molecular FormulaC24H33NO4
Molecular Weight399.5 g/mol
Structural Identifiers
InChIInChI=1S/C24H33NO4/c1-13-15-5-8-24(19(13)28-14(2)26)17(11-15)23-7-4-6-22(3)16(23)12-18(24)29-21(23)25-9-10-27-20(22)25/h15-21H,1,4-12H2,2-3H3/t15?,16-,17+,18?,19+,20?,21?,22-,23+,24-/m1/s1
InChIKeyZPELMDXCJZDIBP-YDKKCJCISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Spiramine A for Platelet and Biosynthesis Research: Procurement Guide and Evidence-Based Differentiation


Spiramine A (CAS: 114531-28-1) is an atisine-type C20-diterpenoid alkaloid, with a molecular formula of C24H33NO4 and a molecular weight of 399.5 g/mol [1]. It is a principal bioactive constituent isolated from the Spiraea japonica complex, where it serves as a fundamental structural scaffold within this class of specialized metabolites [2]. This compound has been utilized in studies for its antiplatelet aggregation properties and as a defined substrate in investigations of plant alkaloid biosynthesis [3].

Spiramine A: Why Analogs Cannot Substitute in Specialized Research


The atisine-type diterpenoid alkaloids from Spiraea japonica, including spiramines A, B, C, D, and their derivatives, exhibit marked differences in biological activity based on subtle structural variations. For instance, the selectivity profile of antiplatelet aggregation differs dramatically between spiramine A (which is selective for PAF-induced aggregation) and spiramine C1 (which is non-selective) [1]. Furthermore, spiramine A is a structurally distinct end-product in a well-defined biosynthetic pathway, while other analogs like spiraminol serve as upstream precursors [2]. Consequently, substituting spiramine A with another spiramine analog can lead to divergent or non-reproducible experimental outcomes.

Spiramine A Differential Evidence: Quantitative Comparison Data


Spiramine A vs. Spiramine C1: Selective Antiplatelet Aggregation Profile

Spiramine A exhibits a selective inhibitory effect on platelet aggregation, uniquely targeting the PAF-induced pathway. This contrasts sharply with spiramine C1, a closely related analog, which demonstrates a non-selective profile [1]. This functional divergence is critical for researchers requiring pathway-specific inhibition.

Platelet Aggregation PAF Antagonism Thrombosis Research

Spiramine A vs. Spiraminol: Defined Role in Alkaloid Biosynthesis Pathway

Spiramine A is a terminal alkaloid product in a defined biosynthetic pathway, directly derived from its precursor, spiraminol. This relationship has been experimentally validated, establishing Spiramine A as a key reference compound for biosynthetic studies [1].

Natural Product Biosynthesis Metabolic Engineering Isotopic Labeling

Spiramine A as a Foundational Scaffold for Derivatization: Enhancing Activity Over Parent Compounds

Spiramine A serves as a foundational core scaffold from which structural modifications yield compounds with significantly enhanced, or novel, biological functions. This is exemplified by the derivation of S89, which promotes mitochondrial fusion, and by the addition of α,β-unsaturated ketone moieties to spiramine C/D, which greatly increases anticancer cytotoxicity [1][2].

Medicinal Chemistry Drug Discovery Mitochondrial Dynamics

Spiramine A Application Scenarios: Where Data Supports Prioritized Use


PAF-Specific Platelet Aggregation Assays

Spiramine A is the preferred tool compound for experiments requiring selective inhibition of PAF-induced platelet aggregation without affecting ADP or arachidonic acid pathways. This specificity, evidenced by its IC50 of 6.7 µM and lack of effect on other agonists [1], allows for targeted interrogation of PAF-mediated thrombotic signaling cascades, a role where non-selective analogs like spiramine C1 are unsuitable due to their broader inhibitory profile [1].

Diterpenoid Alkaloid Biosynthesis and Metabolic Flux Analysis

Spiramine A is a critical analytical standard for studies mapping the biosynthesis of atisine-type alkaloids. Its defined position as the terminal product of a pathway that uses spiraminol as a precursor makes it an essential endpoint for quantifying flux in feeding experiments with labeled L-serine [2]. This established relationship enables precise metabolic engineering efforts aimed at optimizing alkaloid production in plant cell cultures.

Medicinal Chemistry Scaffold for Drug Derivatization Programs

Spiramine A serves as a foundational core structure for the design and synthesis of novel derivatives with enhanced or novel bioactivities. Research has demonstrated that structural modifications to the spiramine scaffold can yield compounds like S89, a promoter of mitochondrial fusion, and anticancer agents with activity against multidrug-resistant cell lines [3][4]. Procuring Spiramine A as a starting material is a validated approach for generating diverse compound libraries for drug discovery.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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